molecular formula C22H19NO6 B11147851 6-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11147851
M. Wt: 393.4 g/mol
InChI Key: OGTROYJIQCESSG-UHFFFAOYSA-N
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Description

6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that belongs to the class of benzoxazines and chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps. One common route starts with the preparation of the chromenone moiety, which can be synthesized via the Pechmann reaction. This involves the condensation of phenols with β-ketoesters in the presence of a strong acid like sulfuric acid .

The benzoxazine ring can be synthesized through the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic or basic conditions . The final step involves coupling the chromenone and benzoxazine moieties through an esterification or amidation reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to its combined chromenone and benzoxazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

6-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C22H19NO6/c1-12-13(2)22(26)29-20-9-15(5-6-16(12)20)27-10-18(24)14-4-7-19-17(8-14)23(3)21(25)11-28-19/h4-9H,10-11H2,1-3H3

InChI Key

OGTROYJIQCESSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCC(=O)N4C)C

Origin of Product

United States

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